N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C8H19ClN2O2S and a molecular weight of 242.77 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a sulfonamide group, and a hydrochloride salt, making it a versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves the reaction of N-methylpyrrolidine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or alkyl halides to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology: In biological research, this compound is utilized as a ligand in receptor binding studies due to its ability to interact with specific protein targets .
Industry: In the industrial sector, it is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonamide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate pathways depending on the nature of the target, thereby exerting its biological effects .
Comparison with Similar Compounds
N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
N-(pyrrolidin-3-yl)propane-1-sulfonamide: Lacks the methyl group, leading to different chemical properties and reactivity.
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide: Similar structure with an extended carbon chain, affecting its solubility and reactivity.
Uniqueness: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H19ClN2O2S |
---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-3-6-13(11,12)10(2)8-4-5-9-7-8;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
KJDFHDNZGQZZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N(C)C1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.